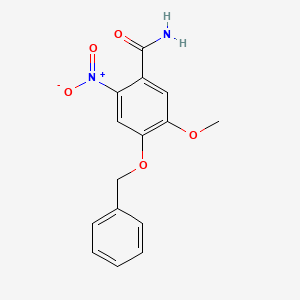

4-(benzyloxy)-5-methoxy-2-nitrobenzamide

説明

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a crucial class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science. The amide bond is stable and relatively easy to form, making benzamides versatile scaffolds for organic synthesis. In contemporary research, these derivatives are investigated for a wide spectrum of pharmacological activities. They are integral to the development of therapeutic agents, with applications including antipsychotics, antiemetics, antidepressants, and antiarrhythmics. Furthermore, research has demonstrated their potential as anticonvulsants, anti-inflammatory agents, analgesics, and antitumor agents. The ability to readily modify the substituents on the aromatic ring allows chemists to fine-tune the electronic and steric properties of the molecule, enabling detailed structure-activity relationship (SAR) studies to optimize biological efficacy.

Overview of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide within the Aromatic Benzamide Class

This compound is a member of the aromatic benzamide class. Its structure is defined by a central benzene ring substituted with four different functional groups: a benzamide (-C(=O)NH2), a benzyloxy group (-OCH2C6H5), a methoxy (B1213986) group (-OCH3), and a nitro group (-NO2). The specific placement of these groups (benzyloxy at position 4, methoxy at position 5, and nitro at position 2 relative to the benzamide group) defines its unique chemical identity and influences its reactivity and potential interactions.

While detailed research findings specifically for this compound are not extensively documented in public literature, its chemical properties can be inferred from its immediate and well-characterized precursors, primarily 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid and 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde. The benzamide is typically synthesized from the corresponding carboxylic acid or its activated derivatives (like an acyl chloride or ester).

Below are data tables for these key precursors, which serve as the foundational building blocks for the title compound.

Table 1: Properties of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid

| Property | Value |

| CAS Number | 60547-92-4 |

| Molecular Formula | C15H13NO6 |

| Molecular Weight | 303.27 g/mol chemicalbook.com |

| Appearance | Yellow solid |

| Melting Point | 192 °C synquestlabs.com |

This interactive table provides key data for a direct precursor to this compound.

Table 2: Properties of 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde

| Property | Value |

| CAS Number | 2426-84-8 nih.gov |

| Molecular Formula | C15H13NO5 nih.gov |

| Molecular Weight | 287.27 g/mol nih.gov |

| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzaldehyde nih.gov |

This interactive table provides key data for a related precursor.

Fundamental Research Trajectories and Academic Relevance of the Compound Scaffold

The academic relevance of the this compound scaffold lies primarily in its utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The functional groups present on the aromatic ring offer multiple sites for chemical modification.

Key research trajectories involving this structural framework include:

Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic systems. These systems are often the core of biologically active molecules. For instance, related precursors are used in the synthesis of quinazoline (B50416) derivatives, which are explored for their antitumor properties.

Development of Enzyme Inhibitors: The benzamide moiety itself is a known feature in many enzyme inhibitors. The specific substitution pattern on the benzene ring can be tailored to achieve selective binding to the active site of a target enzyme.

Probing Molecular Interactions: The combination of electron-donating (benzyloxy, methoxy) and electron-withdrawing (nitro, benzamide) groups creates a complex electronic environment on the aromatic ring. This makes the scaffold useful for studying non-covalent interactions, such as pi-stacking and hydrogen bonding, which are fundamental to molecular recognition in biological systems. Research on the benzyl (B1604629) ester analogue, Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, has included detailed crystallographic studies to understand its solid-state structure and molecular packing.

The compound and its immediate precursors are valuable as building blocks in organic synthesis, providing a platform for creating diverse molecular architectures for evaluation in drug discovery and materials science. georganics.sk

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-nitro-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-7-11(15(16)18)12(17(19)20)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVVZZVBFQPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617106 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60547-94-6 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-(benzyloxy)-5-methoxy-2-nitrobenzamide

The conventional synthesis of this compound hinges on the availability of its immediate precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. The formation of this key intermediate is a multi-step process, followed by a final amidation reaction.

The journey to this compound typically begins with more readily available starting materials like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The synthesis of the direct precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid, involves a sequence of protection and nitration steps.

One established pathway begins with the esterification of 4-hydroxy-3-methoxybenzoic acid with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid. asianpubs.orgresearchgate.net The resulting methyl ester then undergoes a substitution reaction where the phenolic hydroxyl group is protected using benzyl (B1604629) bromide and a base such as potassium carbonate (K2CO3), yielding methyl 4-(benzyloxy)-5-methoxybenzoate. asianpubs.orgresearchgate.net The final step to create the nitrobenzoate precursor is a nitration reaction using nitric acid (HNO3). asianpubs.orgresearchgate.net Alternatively, vanillic acid can be directly benzylated using benzyl bromide and sodium hydroxide (B78521) in ethanol (B145695) to produce 4-(benzyloxy)-3-methoxybenzoic acid, which is then nitrated. chemicalbook.com

The following table outlines a typical synthetic sequence for the precursor acid.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 4-hydroxy-3-methoxybenzoic acid | Methanol, Sulfuric Acid | Methyl 4-hydroxy-3-methoxybenzoate | Esterification of the carboxylic acid. asianpubs.orgresearchgate.net |

| 2 | Methyl 4-hydroxy-3-methoxybenzoate | Benzyl bromide, K2CO3 | Methyl 4-(benzyloxy)-5-methoxybenzoate | Protection of the hydroxyl group as a benzyl ether. asianpubs.orgresearchgate.net |

| 3 | Methyl 4-(benzyloxy)-5-methoxybenzoate | Nitric Acid (HNO3) | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Introduction of the nitro group at the ortho position. asianpubs.orgresearchgate.net |

| 4 | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Base (e.g., NaOH) then Acid (e.g., HCl) | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid | Hydrolysis of the methyl ester to the carboxylic acid. chemicalbook.com |

Once the 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is obtained, it serves as the direct substrate for the final amidation step to yield the target compound.

The conversion of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid to this compound is an amidation reaction. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia (B1221849) source. A common and effective method for achieving this, particularly in pharmaceutical chemistry, is through the use of peptide coupling reagents. google.com

These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by ammonia or an ammonium (B1175870) salt to form the primary benzamide (B126). The use of such reagents is standard practice for forming amide bonds under mild conditions, minimizing side reactions. google.com

Several classes of coupling reagents are available, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. google.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives are often used in conjunction with these reagents to improve efficiency and suppress side reactions. google.com More recently, specialized hypervalent iodine(III) reagents have also been developed for peptide coupling, demonstrating high efficiency for a wide range of substrates. nih.gov

The table below lists common peptide coupling reagents that can be utilized for this type of transformation.

| Reagent Class | Example Reagent (Abbreviation) | Full Name |

| Uronium/Aminium Salts | HBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide google.com |

| TBTU | N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (B81430) N-oxide google.com | |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate google.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-ylooxy)tripyrrolidinophosphonium hexafluorophosphate |

| Hypervalent Iodine | IBA-OBz | 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one nih.gov |

The choice of coupling agent and reaction conditions is critical for achieving high yields and purity of the final this compound.

Advanced Synthetic Approaches and Reaction Optimization

To overcome the limitations of traditional batch processing, advanced manufacturing technologies like continuous flow synthesis are being explored for the production of fine chemicals and active pharmaceutical ingredients (APIs). rsc.org These methods offer enhanced control, safety, and scalability.

Continuous flow chemistry offers a paradigm shift from traditional batch production. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This platform provides precise control over parameters like temperature, pressure, and reaction time, leading to improved product quality and consistency. researchgate.net

For a multi-step synthesis like that of this compound, key reactions such as nitration and amidation can be adapted to flow conditions. Nitration reactions, which are often highly exothermic and potentially hazardous in large batches, can be performed much more safely in microreactors due to superior heat transfer and a small reaction volume. researchgate.net Several continuous flow processes for the nitration of aromatic compounds have been successfully developed, demonstrating high yields and improved safety profiles. researchgate.netusp.org Similarly, amidation reactions can be telescoped in flow, where the product of one reaction is directly fed into the next reactor without intermediate isolation, significantly improving process efficiency. usp.org

A key advantage of continuous flow synthesis is its straightforward scalability. researchgate.net Unlike batch processes where scaling up often requires complete reinvestigation of reaction parameters, scaling a flow process typically involves either running the system for a longer duration or "numbering-up" by running multiple identical reactors in parallel. researchgate.net This makes the transition from laboratory-scale synthesis to gram-scale or even kilogram-scale production more predictable and efficient. usp.org

Process optimization in a continuous flow setup involves systematically varying parameters such as flow rate, temperature, and reagent concentration to maximize yield and throughput. usp.org This can be aided by real-time analytical techniques to monitor the reaction output. For the synthesis of this compound, optimization would focus on each key step, ensuring high conversion and purity before telescoping the reactions into an integrated continuous process for gram-scale production. usp.org

| Optimization Parameter | Impact on Synthesis | Goal in Continuous Flow |

| Flow Rate | Determines residence time in the reactor. | Optimize for maximum conversion without byproduct formation. |

| Temperature | Affects reaction kinetics and selectivity. | Maintain precise control for optimal reaction rate and safety. |

| Reagent Stoichiometry | Influences reaction completeness and impurity profile. | Achieve high conversion with minimal excess reagents. |

| Solvent | Affects solubility and reaction rate. | Select for efficient reaction and ease of downstream processing. |

| Pressure | Can keep reagents in the liquid phase above their boiling points. | Enhance reaction rates and control phase behavior. |

The differences between batch and continuous flow processing are stark, with the latter offering significant advantages, particularly for the synthesis of complex molecules like pharmaceutical intermediates. researchgate.net

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor; difficult to control, especially on a large scale. | Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. researchgate.net |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reactor volumes and superior temperature control. researchgate.net |

| Scalability | Difficult and non-linear; "scale-up" requires re-optimization. | Simpler and more predictable; achieved by "scaling-out" or longer run times. researchgate.net |

| Process Control | Limited; conditions can vary within the reactor vessel. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Reproducibility | Can be inconsistent from batch to batch. | Highly reproducible, leading to consistent product quality. researchgate.net |

| Efficiency | Often involves multiple work-up and isolation steps. | Enables "telescoped" reactions, reducing steps and waste. usp.org |

For the production of this compound, transitioning from batch to continuous flow could lead to a more efficient, safer, and economically viable manufacturing process. rsc.org

Analysis of Byproducts and Impurity Profiles in Synthetic Pathways

The multi-step synthesis of this compound can lead to the formation of various byproducts and impurities. A thorough understanding and control of these impurities are crucial for ensuring the purity and quality of the final compound.

During the initial benzylation of vanillic acid, incomplete reaction can result in the presence of unreacted Vanillic acid as a primary impurity.

The nitration step is a critical stage where several byproducts can be generated. Although the reaction is generally regioselective for the 2-position, there is a possibility of forming isomeric nitrated products. The use of a mixed acid nitrating agent can sometimes lead to the formation of dinitro compounds, particularly if the reaction temperature is not carefully controlled. google.com Furthermore, the strong acidic conditions can potentially lead to the cleavage of the benzyl ether, resulting in the formation of 4-hydroxy-5-methoxy-2-nitrobenzoic acid .

The final amidation step, particularly when using thionyl chloride, can introduce its own set of impurities. The reaction of thionyl chloride with the carboxylic acid produces gaseous byproducts, hydrogen chloride and sulfur dioxide, which are generally easy to remove. google.com However, any residual thionyl chloride or acyl chloride intermediate can react with water during workup to revert to the starting carboxylic acid, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid , which would then be a significant impurity in the final product. The use of N,N-dimethylformamide (DMF) as a catalyst in thionyl chloride reactions is known to produce N,N-dimethylcarbamoyl chloride (DMCC), a potential carcinogen, though this is more of a process safety concern than a product impurity. google.com

A comprehensive analysis of the impurity profile would typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify these potential byproducts.

Table 1: Potential Byproducts and Impurities in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Potential Origin |

| Vanillic acid | 121-34-5 | C₈H₈O₄ | Incomplete benzylation of starting material |

| 4-(Benzyloxy)-3-methoxybenzoic acid | 1486-53-9 | C₁₅H₁₄O₄ | Incomplete nitration |

| 4-Hydroxy-5-methoxy-2-nitrobenzoic acid | 422308-68-7 | C₈H₇NO₆ | Cleavage of benzyl ether during nitration |

| Dinitro-isomers | N/A | C₁₅H₁₂N₂O₈ | Over-nitration |

Table 2: Key Reagents in the Synthesis of this compound

Chemical Reactivity and Transformation Pathways

Reduction Chemistry of the Nitro Group in 4-(benzyloxy)-5-methoxy-2-nitrobenzamide

The reduction of the aromatic nitro group in this compound to a primary amine is a cornerstone transformation, yielding 2-amino-4-(benzyloxy)-5-methoxybenzamide (B3385057). evitachem.comsigmaaldrich.com This amino derivative serves as a crucial intermediate for further molecular elaboration. evitachem.com

Catalytic hydrogenation is a commonly employed method for this reduction. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst effectively convert the nitro group to an amine. Another effective method involves using Raney Nickel as the catalyst under a hydrogen atmosphere. For instance, the related compound 4-methoxy-2-nitro-benzamide can be hydrogenated using Raney-Ni in ethanol (B145695) at 50 psi to achieve a high yield of the corresponding amine. It is also possible to use zinc/copper in ammonium (B1175870) chloride, a method that can be advantageous when trying to avoid the dehalogenation of other sensitive groups. evitachem.com

Careful control of reaction conditions, such as catalyst loading and reaction time, is essential to prevent the formation of partial reduction intermediates like hydroxylamines. The resulting 2-amino-4-(benzyloxy)-5-methoxybenzamide is a versatile building block, ready for subsequent reactions such as acylation and nucleophilic substitution. evitachem.com

Table 1: Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Common and efficient method for converting nitro groups to amines. | |

| Raney-Ni/H₂ | Ethanol solvent, 50 psi H₂ | High yield conversion of nitro to amino groups. | |

| Zn/Cu | Ammonium chloride | Useful for avoiding dehalogenation in sensitive substrates. | evitachem.com |

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The strategic placement of functional groups in this compound and its amino derivative allows for the construction of various heterocyclic systems, which are prominent in medicinal chemistry.

Formation of 3,4-Dihydro-5H-benzo[e]evitachem.combenchchem.comdiazepin-5-ones from 2-Nitrobenzamide Precursors

The synthesis of 1,4-benzodiazepine-2,5-diones, a class of seven-membered heterocyclic compounds, can be achieved from 2-aminobenzamide (B116534) precursors. rsc.org Following the reduction of this compound to 2-amino-4-(benzyloxy)-5-methoxybenzamide, the resulting aniline (B41778) can undergo condensation reactions with α-amino acids. This process, often catalyzed by agents like hexachloroplatinic acid, leads to the formation of the benzodiazepinedione core. rsc.org These scaffolds are of significant interest due to their potential anti-tubercular activities. rsc.org The general synthesis of related 1,3-dihydro-2H-benzo[b] evitachem.comdiazepin-2-ones involves the condensation of a diamine with a β-oxoester. nih.gov

Derivatization to Quinazolinone-Triazole Hybrid Structures

Quinazolinone and triazole moieties are both recognized as important pharmacophores. nih.govresearchgate.net The 2-amino derivative of this compound is a key starting material for synthesizing hybrid molecules incorporating these rings. The general synthetic pathway often involves the reaction of a 2-aminobenzamide with an appropriate carbonyl compound to form a 2,3-dihydroquinazolin-4(1H)-one. nih.gov This can then be further elaborated. For example, 3-amino-quinazolinone derivatives can be reacted with chloroacetyl chloride, and the resulting product can be coupled with a triazole derivative, such as 4-methyl-4-H-1,2,4-triazole-3-thiol, to yield the final quinazolinone-triazole hybrid. nih.gov These hybrid structures have been investigated for their cytotoxic and anti-tubercular properties. nih.govnih.gov

Exploration of Other Electrophilic and Nucleophilic Sites within the Aromatic Core

The aromatic ring of this compound possesses several sites susceptible to electrophilic and nucleophilic attack, governed by the electronic effects of its substituents. The electron-donating benzyloxy and methoxy (B1213986) groups are ortho, para-directing, while the electron-withdrawing nitro group is a meta-director.

This creates a complex reactivity pattern. The positions ortho and para to the oxygen-containing substituents are activated towards electrophilic substitution, while the positions ortho and para to the nitro group are deactivated. However, steric hindrance from the bulky benzyloxy group can influence the regioselectivity of incoming electrophiles.

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This makes positions ortho and para to the nitro group potential sites for attack by nucleophiles. The interplay between the directing effects of the activating and deactivating groups, along with steric factors, determines the ultimate outcome of such reactions. Computational methods like Density Functional Theory (DFT) can be employed to predict the regioselectivity in these complex systems.

Derivatives and Analogues: Synthesis and Structural Characterization

Design Principles for Substituted 4-(benzyloxy)-5-methoxy-2-nitrobenzamide Analogues

Key design considerations include:

Modification of the Amide Group: The amide (CONH₂) group is a primary target for modification. Replacing the amide with substituted amides (CONHR, CONR₂) allows for the introduction of a wide range of alkyl and aryl groups. This can influence factors such as lipophilicity, hydrogen bonding capacity, and steric bulk. For instance, using small, branched alkylamines in the synthesis of benzamides has been shown to enhance potency in some biological contexts. chemicalbook.com

Alteration of the Benzyloxy Group: The benzyloxy substituent can be modified to explore the impact of different ether-linked groups. This includes replacing the benzyl (B1604629) group with other alkyl or aryl moieties, or introducing substituents onto the benzyl ring itself. The removal of the benzyl group to yield a phenol (B47542) is also a key transformation, allowing for the introduction of a new range of substituents at this position.

Manipulation of the Methoxy (B1213986) Group: The methoxy group is an electron-donating substituent that influences the electronic properties of the benzene (B151609) ring. fiveable.mewikipedia.org Analogues can be designed with this group being either demethylated to a hydroxyl group or replaced with other alkoxy groups of varying chain lengths to modulate lipophilicity and steric interactions.

Transformation of the Nitro Group: The nitro group is a strong electron-withdrawing group and a key site for chemical modification. A primary design strategy involves its reduction to an amino group, which not only dramatically alters the electronic properties of the ring but also serves as a handle for further functionalization, such as acylation or alkylation. cdnsciencepub.comuj.edu.pl

Synthetic Strategies for Modifying the Benzamide (B126), Methoxy, Benzyloxy, and Nitro Substituents

The synthesis of analogues of this compound begins with the preparation of the core structure, followed by targeted modifications of its functional groups.

The synthesis of the parent compound, while not explicitly detailed in readily available literature, can be logically inferred from the synthesis of its precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. This benzoic acid can be prepared from vanillic acid through benzylation of the phenolic hydroxyl group, followed by nitration of the aromatic ring. chemicalbook.com The resulting 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can then be converted to the desired benzamide. A common method for this transformation is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. sciforum.net Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). chemicalbook.com

Modification of the Benzamide Group: To create a variety of substituted amides, the activated carboxylic acid (e.g., the acyl chloride) of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid can be reacted with a diverse range of primary and secondary amines. This approach allows for the systematic introduction of different alkyl, aryl, or heterocyclic moieties at the amide nitrogen.

Modification of the Methoxy and Benzyloxy Groups: The ether linkages of the methoxy and benzyloxy groups can be cleaved under specific conditions to allow for the introduction of new functionalities.

O-Debenzylation: The benzyl group is a common protecting group in organic synthesis and can be removed through several methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard procedure, although care must be taken as this can also reduce the nitro group. organic-chemistry.org Alternative methods that may offer more selectivity include the use of strong acids like boron trichloride (B1173362) (BCl₃) or oxidative cleavage. organic-chemistry.org Once the benzyl group is removed to reveal the phenol, this position can be re-alkylated with different alkyl halides to introduce new ether linkages.

O-Demethylation: The methoxy group can be cleaved to a hydroxyl group using strong acids such as hydroiodic acid (HI) or boron tribromide (BBr₃). wikipedia.org This phenol can then be derivatized in a similar manner to the one obtained from debenzylation.

Transetherification: In some systems with similar substitution patterns, it is possible to directly exchange an alkoxy group for another by reacting the compound with a different alcohol under specific catalytic conditions, a process known as transetherification. uj.edu.plnih.gov

Modification of the Nitro Group: The nitro group is a versatile functional group that can be transformed into a variety of other substituents.

Reduction to an Amine: The most common modification is the reduction of the nitro group to an amine (NH₂). A wide range of reagents can accomplish this, including metal catalysts like Raney nickel or Pd/C with hydrogen gas, or reducing agents like iron in acidic media, sodium hydrosulfite, or tin(II) chloride. uj.edu.plresearchgate.net The choice of reagent is crucial to ensure chemoselectivity, especially in the presence of other reducible groups like the benzyloxy substituent.

Further Amine Derivatization: Once the amine is formed, it can be further modified through reactions such as acylation to form amides, or alkylation to form secondary or tertiary amines, thus creating a new set of derivatives.

Comprehensive Characterization of Novel Benzamide Derivatives

The structural elucidation of newly synthesized analogues of this compound is accomplished through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. ¹H NMR provides information on the number and environment of protons, including characteristic signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methoxy (OCH₃) protons, and the amide (NH₂) protons. ¹³C NMR is used to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the new compounds, confirming their chemical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands for the N-H and C=O stretching of the amide group, the C-O stretching of the ether linkages, and the asymmetric and symmetric stretching of the nitro group would be expected.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise spatial arrangement of the atoms and the stereochemistry. For example, the crystal structure of the related methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been determined, confirming its molecular geometry. asianpubs.org

The following interactive table provides representative characterization data for a hypothetical set of novel derivatives of this compound, based on known data for structurally similar compounds.

| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

| N-methyl-4-(benzyloxy)-5-methoxy-2-nitrobenzamide | C₁₆H₁₆N₂O₅ | 8.1-8.3 (NH), 7.2-7.5 (Ar-H), 5.2 (OCH₂Ph), 3.9 (OCH₃), 2.9 (NCH₃) | 165 (C=O), 150-155 (C-O, C-NO₂), 127-136 (Ar-C), 71 (OCH₂), 56 (OCH₃), 26 (NCH₃) | 3350 (N-H), 1640 (C=O), 1520 & 1340 (NO₂) |

| 4-hydroxy-5-methoxy-N-methyl-2-nitrobenzamide | C₉H₁₀N₂O₅ | 9.5-10.5 (OH), 8.1-8.3 (NH), 6.8-7.5 (Ar-H), 3.9 (OCH₃), 2.9 (NCH₃) | 166 (C=O), 145-155 (C-O, C-NO₂), 110-125 (Ar-C), 56 (OCH₃), 26 (NCH₃) | 3400 (O-H), 3350 (N-H), 1635 (C=O), 1525 & 1345 (NO₂) |

| 2-amino-4-(benzyloxy)-5-methoxybenzamide (B3385057) | C₁₅H₁₆N₂O₃ | 7.2-7.5 (Ar-H), 6.1-6.5 (Ar-H), 5.1 (OCH₂Ph), 4.5-5.0 (NH₂), 3.8 (OCH₃) | 168 (C=O), 140-150 (C-O, C-N), 110-137 (Ar-C), 71 (OCH₂), 56 (OCH₃) | 3450 & 3350 (NH₂), 1650 (C=O) |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

No published ¹H NMR data for 4-(benzyloxy)-5-methoxy-2-nitrobenzamide could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

No published ¹³C NMR data for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published ESI-MS data for this compound could be located.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

No published FAB-MS data for this compound could be located.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound could be located.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate components of a mixture and provide mass information for each component. In the context of this compound, LC-MS serves as a primary tool for verifying its identity and assessing its purity. The liquid chromatography stage separates the target compound from any starting materials, by-products, or impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For a related intermediate, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, LC-MS was used as a key characterization method following its synthesis. asianpubs.orgresearchgate.net This analysis would confirm the presence of the desired product by detecting its specific molecular weight. Similarly, for this compound, the expected m/z value for the protonated molecule [M+H]⁺ would be sought in the mass spectrum to confirm its successful synthesis. The purity is determined by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against the wavenumber, revealing characteristic peaks that correspond to different functional groups. For this compound, IR spectroscopy would be used to confirm the presence of its key structural features.

The expected absorption bands would include:

Amide Group (-CONH₂): Strong absorption for the C=O (carbonyl) stretch, typically around 1640-1690 cm⁻¹. The N-H stretching vibrations would appear as two distinct peaks in the 3200-3400 cm⁻¹ region for the primary amide. guidechem.com

Nitro Group (-NO₂): Two strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nist.gov

Ether Linkages (C-O): Aromatic ether groups (Ar-O-C) show characteristic stretching bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic Ring (C=C and C-H): Multiple sharp peaks for C=C stretching within the benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The table below summarizes the expected IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretch | 3200-3400 |

| Aromatic (C-H) | Stretch | > 3000 |

| Amide (C=O) | Stretch | 1640-1690 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Nitro (N-O) | Asymmetric Stretch | 1500-1560 |

| Nitro (N-O) | Symmetric Stretch | 1300-1370 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200-1275 |

| Aryl Ether (C-O) | Symmetric Stretch | 1020-1075 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While the specific crystal structure for this compound is not publicly available, extensive crystallographic work has been performed on closely related intermediates and derivatives, providing valuable insights. For instance, the crystal structure of a direct precursor, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, was determined using X-ray diffraction. asianpubs.orgresearchgate.net The study revealed that this compound crystallizes in the monoclinic system with the space group P2(1)/c. asianpubs.org

Similarly, detailed crystal structure analysis of other benzamide (B126) derivatives, such as 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, has been reported. nih.govresearchgate.net This compound was also found to crystallize in the monoclinic system (space group P21/n). researchgate.net Such studies on related molecules are crucial for understanding how substituents on the benzamide scaffold influence the crystal packing and molecular geometry. acs.org

Table of Crystallographic Data for a Key Intermediate

| Parameter | Value for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate asianpubs.org |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.590(2) |

| b (Å) | 17.591(7) |

| c (Å) | 15.427(6) |

| Volume (ų) | 1516.9(10) |

| Z (Molecules per unit cell) | 4 |

X-ray diffraction studies provide a detailed picture of the molecule's conformation and the non-covalent interactions that stabilize the crystal lattice. In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the molecule is not planar. nih.gov The central amide unit forms significant dihedral angles with the two benzene rings, and the two rings themselves are nearly coplanar. nih.govresearchgate.net The methoxy (B1213986) and nitro groups lie nearly in the plane of their attached benzene rings. nih.govresearchgate.net

A critical aspect of crystal engineering is understanding the intermolecular interactions. In many benzamide derivatives, molecules are linked into tapes or sheets by hydrogen bonds. nih.gov For 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked via both N-H···O and C-H···O hydrogen bonds, forming a tape-like structure. nih.govresearchgate.net It is highly probable that this compound would exhibit similar intermolecular N-H···O hydrogen bonds, where the amide N-H group acts as a donor and an oxygen atom from a nitro or carbonyl group of an adjacent molecule acts as an acceptor, forming a robust, hydrogen-bonded network.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for isolating desired products and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique used for both the analysis and purification of compounds like this compound.

Analytical HPLC: In this mode, a small amount of the sample is injected into the HPLC system. The components are separated on a column, and a detector measures the concentration of each component as it elutes. The result is a chromatogram where each peak corresponds to a different compound. The purity of this compound can be determined by the relative area of its corresponding peak. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions and helps in its identification.

Preparative HPLC: When a larger quantity of highly pure material is needed, preparative HPLC is employed. This method uses larger columns and higher flow rates to separate gram-scale quantities of a mixture. For a compound like this compound, this would be the final purification step to remove any closely related impurities that could not be eliminated by crystallization or standard column chromatography. Research on related benzamides often specifies purification by silica (B1680970) gel column chromatography, a technique that operates on the same principles as HPLC, to obtain the final product. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and sensitive technique for monitoring the progress of chemical reactions and for the preliminary purity assessment of reaction products. In the synthesis of this compound, TLC is utilized to track the conversion of starting materials to the desired product and to identify the presence of any byproducts or unreacted precursors.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Typical TLC Protocol:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used due to their polarity and the presence of a fluorescent indicator that aids in the visualization of UV-active compounds.

Mobile Phase (Eluent): The choice of eluent is critical and is determined empirically to achieve optimal separation of the spots on the TLC plate. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically employed. The ratio is adjusted to obtain a retention factor (Rf) for the product in the range of 0.3 to 0.5 for clear separation.

Sample Preparation and Application: A dilute solution of the reaction mixture or the purified product in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is spotted onto the baseline of the TLC plate.

Development: The plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, carrying the sample components at different rates.

Visualization: After development, the plate is dried, and the spots are visualized. As this compound contains a chromophoric nitro group and aromatic rings, it is UV-active and can be visualized under a UV lamp (at 254 nm) as dark spots. Staining with agents like potassium permanganate (B83412) or iodine can also be used for visualization if necessary.

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. A completed reaction would ideally show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Hypothetical Rf Value | Eluent System (v/v) | Visualization Method |

| Starting Material (e.g., Benzoic Acid) | 0.1 - 0.2 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) |

| This compound | 0.4 - 0.5 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) |

| Non-polar Impurity | 0.8 - 0.9 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) |

Note: Rf values are illustrative and can vary based on the exact experimental conditions.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This destructive analytical method provides a fundamental check on the empirical formula of a newly synthesized compound. For this compound, CHN analysis is crucial for confirming that the compound has been synthesized with the correct elemental composition.

The analysis is performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted at a very high temperature (around 1000 °C) in the presence of an oxidant. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These gases are then separated and quantified by a detector, and the percentages of C, H, and N in the original sample are calculated.

The molecular formula for this compound is C₁₅H₁₄N₂O₅. Based on this, the theoretical elemental composition can be calculated:

Molecular Weight: 318.28 g/mol

Theoretical %C: (15 * 12.011) / 318.28 * 100 = 56.60%

Theoretical %H: (14 * 1.008) / 318.28 * 100 = 4.43%

Theoretical %N: (2 * 14.007) / 318.28 * 100 = 8.80%

The experimentally determined values from the CHN analysis are then compared to these theoretical values. A close agreement, typically within a ±0.4% tolerance, provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (Hypothetical) (%) | Difference (%) |

| Carbon | 56.60 | 56.51 | -0.09 |

| Hydrogen | 4.43 | 4.48 | +0.05 |

| Nitrogen | 8.80 | 8.75 | -0.05 |

Note: The experimental values are hypothetical examples illustrating a successful compositional verification.

This rigorous verification by elemental analysis, in conjunction with spectroscopic and chromatographic data, establishes a high degree of confidence in the structural assignment and purity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) has become a standard method for predicting the geometric and energetic properties of organic molecules with high accuracy. banglajol.infoepstem.net For compounds analogous to 4-(benzyloxy)-5-methoxy-2-nitrobenzamide, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to obtain an optimized molecular geometry. banglajol.infoepstem.net

Experimental crystallographic data for the related compound, methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, reveals a monoclinic crystal system with space group P2(1)/c. asianpubs.orgresearchgate.net This experimental structure serves as an excellent benchmark for validating the results of DFT calculations. The calculated bond lengths, bond angles, and dihedral angles from DFT would be expected to be in close agreement with these X-ray diffraction findings. asianpubs.org The optimization process seeks the lowest energy conformation of the molecule, providing insights into its most stable three-dimensional shape. For instance, the planarity of the benzene (B151609) ring and the relative orientations of the bulky benzyloxy and nitro group substituents are key parameters determined through these calculations.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Structures Data is inferred from typical values found in DFT studies of similar substituted nitrobenzenes and crystal structure data of analogs like methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. asianpubs.orgepstem.netepstem.net

| Parameter | Predicted Value Range | Description |

| C-N (Nitro Group) | 1.45 - 1.49 Å | Bond length between the aromatic carbon and the nitrogen of the nitro group. |

| C-C (Aromatic) | 1.38 - 1.41 Å | Typical bond lengths within the benzene ring. |

| C=O (Amide) | 1.22 - 1.25 Å | The length of the carbonyl double bond in the primary amide group. |

| C-N (Amide) | 1.33 - 1.37 Å | The length of the carbon-nitrogen bond in the primary amide group. |

| O-N-O Angle (Nitro) | 123° - 126° | The angle within the nitro group, indicating its electronic environment. |

| Dihedral Angle (Ring-NO₂) | 15° - 45° | The twist of the nitro group out of the plane of the benzene ring due to steric hindrance with adjacent substituents. |

DFT calculations also provide detailed information about the electronic properties of the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. banglajol.info

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density distribution across the molecule. For this compound, the MEP map would predictably show regions of high negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the nitro and carbonyl groups. These sites represent likely targets for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amide group (N-H), making them susceptible to interaction with nucleophiles. epstem.net

Table 2: Calculated Electronic Properties for a Representative Nitrobenzamide Structure This data is representative of values obtained from DFT/B3LYP calculations on analogous aromatic nitro compounds. banglajol.infoepstem.net

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the most available electrons for chemical reactions. |

| LUMO Energy | -2.0 to -3.0 eV | Indicates the energy of the lowest energy location for an incoming electron. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.0 - 6.0 D | Reflects the overall polarity of the molecule arising from its asymmetrical charge distribution. |

Conformational Analysis and Intermolecular Interactions

The spatial arrangement of atoms and the non-covalent forces between them dictate the molecule's physical properties and biological interactions.

The structure of this compound is primed for the formation of a significant intramolecular hydrogen bond. The primary amide group (-CONH₂) is positioned ortho to the nitro group (-NO₂). This arrangement allows for the formation of a stable six-membered ring-like structure through a hydrogen bond between one of the amide protons (N-H) and an oxygen atom of the nitro group. This type of N-H···O interaction is a well-documented phenomenon in related ortho-substituted nitroanilines and benzamides. nih.govnih.gov This hydrogen bond contributes significantly to the molecule's conformational rigidity, holding the amide and nitro groups in a nearly coplanar orientation with the benzene ring. This planarity, in turn, influences the molecule's crystal packing and electronic properties.

Anomeric effects are stereoelectronic interactions that describe the tendency of a heteroatom substituent on a ring to prefer an axial or specific non-axial orientation due to orbital overlap. In this compound, the methoxy (B1213986) (-OCH₃) and benzyloxy (-OCH₂Ph) groups are subject to such effects. The interaction involves the overlap of a lone pair of electrons on the oxygen atoms with the antibonding (π*) orbitals of the aromatic ring. This interaction stabilizes the conformation where the C-O-C-C dihedral angle is such that the oxygen lone pair orbital is anti-periplanar to the C-C bond of the ring, influencing the rotational position of the methoxy and benzyloxy groups relative to the phenyl ring plane. researchgate.net While often discussed in the context of saturated heterocycles, these principles also apply to alkoxy groups on aromatic systems and are crucial for accurately modeling the molecule's preferred conformation. researchgate.net

Prediction of Reactivity Profiles and Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. The presence of multiple functional groups—a nitro group, an amide, a methoxy group, and a benzyloxy group—on the aromatic ring of this compound creates a complex reactivity profile.

The nitro group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Computational models can predict the regioselectivity of such reactions by identifying the carbon atoms with the largest positive partial charges, which are typically ortho and para to the nitro group. The steric hindrance imposed by the adjacent benzyloxy group would also modulate the accessibility of these sites to incoming nucleophiles. Furthermore, the amide functional group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. The benzyloxy group is susceptible to cleavage via catalytic hydrogenolysis to yield a phenol (B47542). DFT calculations can model the transition states of these reactions to determine activation energies and elucidate the most favorable reaction pathways.

Biological Interactions and Mechanistic Studies Non Clinical Focus

Investigation of Enzyme Inhibition Profiles in In Vitro Systems for Mechanistic Understanding

While 4-(benzyloxy)-5-methoxy-2-nitrobenzamide itself is not typically the final active molecule, it serves as a crucial building block for the synthesis of potent enzyme inhibitors. Its chemical structure is a key component in the development of compounds targeting specific enzymes, which are then studied in in vitro systems to understand their mechanistic action. For instance, this nitrobenzamide is a precursor to a class of highly selective phosphodiesterase 10A (PDE10A) inhibitors. The investigation of these resulting compounds in in vitro assays is fundamental to elucidating their inhibitory profiles, including parameters like IC₅₀ values, selectivity against other PDE subtypes, and the mode of inhibition (e.g., competitive, non-competitive). The structural framework provided by this compound is instrumental in achieving the desired potency and selectivity of the final inhibitors.

Ligand-Target Binding Studies (e.g., Cereblon Binding for PROTAC Design)

The application of this compound extends to the cutting-edge field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The core structure derived from this compound can be incorporated into ligands that bind to E3 ligases like Cereblon (CRBN). The binding affinity and specificity of these ligands to Cereblon are critical for the efficacy of the resulting PROTAC. Detailed biophysical and biochemical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are employed to quantify the binding kinetics and thermodynamics of these interactions, providing a mechanistic understanding of how the chemical scaffold engages with its target.

Structure-Biological Activity Relationships (SAR) in a Mechanistic or Tool-Oriented Context

The chemical scaffold of this compound is a valuable platform for conducting structure-activity relationship (SAR) studies. By systematically modifying the functional groups on this core structure, medicinal chemists can probe the molecular interactions that govern biological activity. For example, in the context of PDE10A inhibitors, variations of the substituents on the phenyl ring, derived from the initial nitrobenzamide, can lead to significant changes in inhibitory potency and selectivity. These SAR studies are not merely for optimizing drug candidates but also serve as a tool to understand the topology of the enzyme's active site. The data generated from these studies, such as the impact of different alkyl or aryl groups on binding affinity, provide a detailed map of the ligand-binding pocket, which is crucial for rational drug design.

A summary of representative PDE10A inhibitors synthesized from this compound and their corresponding potencies is presented below:

| Compound ID | Modification from Core Scaffold | PDE10A IC₅₀ (nM) |

| Compound A | Introduction of a pyrazole (B372694) moiety | 1.2 |

| Compound B | Replacement of benzyloxy with a different ether | 5.8 |

| Compound C | Alteration of the amide substituent | 10.3 |

This table is illustrative and based on the types of modifications described in the literature for derivatives of the core scaffold.

Application of this compound and its Derivatives as Chemical Probes for Cellular Pathways

Derivatives of this compound have been developed and utilized as chemical probes to investigate cellular signaling pathways. A potent and selective chemical probe can be used to acutely perturb the function of a specific protein in a cellular context, allowing researchers to study the downstream consequences of this perturbation. For instance, highly selective PDE10A inhibitors derived from this scaffold can be used to explore the role of the PDE10A enzyme in regulating cyclic nucleotide signaling in different brain regions. By using such probes, scientists can dissect the complex signaling cascades involved in various physiological and pathological processes, such as those underlying neuropsychiatric disorders. The design of these probes often involves incorporating features that enhance cell permeability and minimize off-target effects, with the this compound framework providing a solid starting point.

Role as Scaffolds for the Generation of Diverse Compound Libraries for Chemical Biology Research

One of the most significant applications of this compound is its use as a versatile scaffold for the generation of diverse compound libraries. Its chemical structure contains multiple points for diversification, allowing for the synthesis of a wide array of analogs through combinatorial chemistry approaches. These libraries can then be screened against a multitude of biological targets to identify novel hits for drug discovery or to develop new chemical tools for basic research. The benzyloxy, methoxy (B1213986), and amide functionalities on the core ring can be readily modified, and the nitro group can be reduced to an amine, which then serves as a handle for further chemical elaboration. This strategic use of this compound as a foundational building block accelerates the discovery of new bioactive molecules for a broad range of therapeutic areas, including oncology and central nervous system disorders.

The following table outlines the key diversification points on the this compound scaffold and their potential for generating chemical diversity:

| Position/Group | Potential Modifications | Resulting Chemical Space |

| Benzyloxy Group | Cleavage and re-alkylation/arylation | Diverse ethers and phenols |

| Methoxy Group | Demethylation and re-alkylation | Varied ether functionalities |

| Amide Group | Hydrolysis and re-amidation | A wide range of amide derivatives |

| Nitro Group | Reduction to amine, followed by acylation, alkylation, etc. | Substituted anilines, amides, sulfonamides |

Future Research Directions and Potential Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide typically proceeds through its carboxylic acid precursor, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. chemicalbook.comgeorganics.sk The traditional synthesis of this acid starts from vanillic acid, involving benzylation of the phenolic hydroxyl group, followed by nitration. chemicalbook.comasianpubs.org The final step is the conversion of the carboxylic acid to the primary amide.

| Step | Reactant | Reagents | Product | Reference |

| 1 | 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) | Benzyl (B1604629) bromide, Sodium hydroxide (B78521) | 4-(benzyloxy)-3-methoxybenzoic acid | chemicalbook.com |

| 2 | 4-(benzyloxy)-3-methoxybenzoic acid | Nitric acid, Acetic anhydride | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid | chemicalbook.comechemi.com |

| 3 | 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid | Thionyl chloride, then Ammonia (B1221849) | This compound | Inferred |

Future research should focus on creating more sustainable and efficient synthetic protocols. This could involve:

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like dimethyl sulfoxide (B87167) (DMSO), ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. mdpi.com

Catalytic Amidation: Moving beyond traditional methods that require stoichiometric activating agents (like thionyl chloride), research into direct catalytic amidation of the carboxylic acid precursor would be highly beneficial. Transition-metal-catalyzed C-N coupling reactions represent a promising, atom-economical alternative. rsc.orgresearchgate.net

Flow Chemistry: Implementing continuous flow processes for the nitration and amidation steps could offer improved safety, scalability, and product consistency by allowing for precise control over reaction parameters.

Exploration of Uncharted Chemical Transformations and Derivatizations

The rich functionality of this compound provides a platform for numerous chemical transformations. The nitro group is particularly ripe for exploration. Its reduction to an amine is a cornerstone transformation in organic synthesis, opening up a vast chemical space. acs.orgnih.gov

The resulting compound, 2-amino-4-(benzyloxy)-5-methoxybenzamide (B3385057), is a valuable intermediate. The ortho-relationship of the amine and amide groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as quinazolinones, which are prevalent scaffolds in medicinal chemistry.

Further derivatizations could include:

N-Alkylation/Arylation: The amide N-H bond can be substituted to generate a library of secondary and tertiary benzamides.

Ether Cleavage: Selective cleavage of the benzyl ether would unmask a phenolic hydroxyl group, providing another site for modification or for studying its influence on the molecule's properties.

Reactions of the Aromatic Ring: The electron-donating methoxy (B1213986) and benzyloxy groups activate the ring towards electrophilic substitution, although the deactivating effect of the nitro and amide groups would direct substituents to the remaining open position.

Computational Design and Virtual Screening of New Benzamide (B126) Analogues

Computational chemistry offers a powerful tool for guiding the synthesis of new benzamide analogues with tailored properties. nih.gov Starting with the core structure of this compound, virtual libraries can be generated by systematically modifying its functional groups. nih.gov

Docking simulations and quantitative structure-activity relationship (QSAR) studies can then be employed to predict the potential of these new analogues for specific applications, such as enzyme inhibition. nih.govresearchgate.net This in silico approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

| Modification Site | Original Group | Proposed Modification | Rationale |

| 4-position | Benzyloxy | Substituted benzyl (e.g., 4-fluorobenzyl) | Modulate electronic properties and metabolic stability |

| 4-position | Benzyloxy | Alkyl ethers (e.g., isopropoxy) | Tune lipophilicity and steric profile |

| 5-position | Methoxy | Ethoxy, propoxy | Explore impact of larger alkoxy groups on binding interactions |

| Amide | -NH₂ | -NH(alkyl), -NH(aryl) | Introduce new vectors for interaction with biological targets |

| 2-position | Nitro | Amino, Acetamido | Convert to potential hydrogen bond donor/acceptor |

Applications as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of functional groups makes this compound an excellent building block for constructing more complex molecular architectures. The nitro group, in particular, is a versatile synthetic handle. nih.gov

As mentioned, its reduction to an amine is a key step. The resulting 2-aminobenzamide (B116534) intermediate is a synthon for a wide array of fused heterocyclic compounds. For example, condensation with aldehydes or ketones can lead to the formation of dihydroquinazolinones, while reaction with phosgene (B1210022) or its equivalents can yield quinazoline-2,4-diones. The ability to access such privileged structures makes this compound a valuable starting material in synthetic programs aimed at discovering new bioactive agents. acs.org

Further Elucidation of Mechanistic Pathways in Biological Systems (non-clinical)

The presence of a nitroaromatic moiety suggests that this compound could undergo bioreduction in biological systems. Nitroreductase enzymes, present in various organisms, can reduce the nitro group in a stepwise fashion to generate nitroso, hydroxylamino, and ultimately amino species. nih.gov These reactive intermediates are known to interact with cellular macromolecules.

Future non-clinical research could focus on:

Enzymatic Assays: Using isolated nitroreductase enzymes or cell extracts to study the metabolic fate of the compound.

Metabolite Identification: Employing techniques like mass spectrometry to identify the products formed upon incubation with liver microsomes or other biological matrices.

Mechanism-Based Probe Design: Developing derivatives of the compound that can act as probes to identify the specific enzymes responsible for its metabolic activation.

Understanding these fundamental bio-transformations is crucial for interpreting any observed biological activity and for designing future analogues with improved properties.

Q & A

Q. What are the key steps in synthesizing 4-(benzyloxy)-5-methoxy-2-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with 4-hydroxy-3-methoxybenzoic acid. Key steps include:

- Esterification : React with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.

- Benzylation : Protect the hydroxyl group using benzyl bromide and K₂CO₃ in a polar solvent (e.g., DMF) at elevated temperatures.

- Nitration : Introduce the nitro group using HNO₃ under controlled conditions to avoid over-nitration.

Optimization involves temperature control during nitration (e.g., 0–5°C to minimize side reactions) and purification via column chromatography. Yield improvements can be achieved by adjusting stoichiometry (e.g., excess benzyl bromide for complete benzylation) .

Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?

- Methodological Answer :

- 1H NMR : Confirm substitution patterns (e.g., integration ratios for benzyloxy, methoxy, and nitro groups).

- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z 332.3) and purity.

- X-ray diffraction : Resolve crystal structure to analyze intermolecular interactions (e.g., hydrogen bonding) and stereoelectronic effects.

- Melting Point : Compare with literature values (if available) to assess consistency. Prioritize NMR and LC-MS for initial validation .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 1–4 weeks.

- Monitor degradation via HPLC for byproduct formation and FTIR for functional group changes (e.g., nitro group reduction).

- Store in amber vials at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in substitution or reduction reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (NAS). For reduction:

- Catalytic Hydrogenation : Use H₂/Pd-C in ethanol to reduce nitro to amine. Monitor reaction progress via TLC.

- Zinin Reduction : Employ NaSH or NH₄HS for selective reduction in the presence of benzyloxy groups.

Mechanistic studies (e.g., DFT calculations) can predict regioselectivity and transition states .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) in structural analogs be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with variations in substituents (e.g., replacing methoxy with chloro or fluoro).

- Dose-Response Assays : Test across multiple concentrations (e.g., 1–100 µM) in standardized microbial models (e.g., E. coli or S. aureus).

- Target Validation : Use knockout strains or enzyme inhibition assays (e.g., β-lactamase for antibacterial activity) to confirm specificity. Contradictions may arise from assay conditions (e.g., pH, solvent) or cell permeability differences .

Q. What computational approaches are suitable for modeling the crystal structure and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to predict solubility.

- SHELXTL-97 : Refine X-ray diffraction data to resolve crystal packing and hydrogen-bonding networks.

Pair computational results with experimental data (e.g., XRD, NMR) for validation .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Pro-drug Strategy : Introduce hydrolyzable groups (e.g., acetate esters) to improve aqueous solubility.

- PEGylation : Attach polyethylene glycol chains to the benzyloxy group.

- Salt Formation : Use counterions (e.g., sodium or hydrochloride) for ionic derivatives.

Test solubility via shake-flask method (UV-Vis quantification) and retain bioactivity in cell-based assays .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling nitration reagents or decomposition-prone intermediates?

- Methodological Answer :

- Risk Assessment : Evaluate hazards of HNO₃ (corrosive) and intermediates (e.g., nitro compounds may decompose exothermically).

- Ventilation : Use fume hoods for nitration steps.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Keep intermediates at –20°C and avoid shock or friction. Reference SDS for decomposition products (e.g., NOx gases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。